molecular formula C5H5BrClN3S B1281257 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine CAS No. 63931-22-6

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

Cat. No.: B1281257
CAS No.: 63931-22-6
M. Wt: 254.54 g/mol
InChI Key: OEEBWZSZLZXUBI-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine: is a heterocyclic compound with the molecular formula C5H5BrClN3S . It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of Bromine and Chlorine: The bromine and chlorine atoms are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas or thionyl chloride.

    Addition of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution, enabling the introduction of diverse functional groups.

Aromatic Halogen Replacement

  • Ammonolysis : Reaction with ammonia substitutes chlorine at position 6. For example, treatment with NH₃ in tetrahydrofuran (THF) at 50–60°C under pressure yields 4-amino-5-bromo-2-(methylthio)pyrimidine with 97.77% yield .

  • Amine Displacement : Substitution with dimethylamine in methanol at 80°C replaces chlorine at position 6, forming 4-amino-5-bromo-2-(methylthio)-6-(dimethylamino)pyrimidine (73% yield ) .

Bromine-Specific Substitutions

  • Pyrazole Coupling : Reacting with 1H-pyrazole in DMF introduces pyrazole at position 5, as demonstrated in intermediates for adenosine receptor antagonists .

Oxidation of the Methylthio Group

The methylthio group (-SMe) undergoes selective oxidation to modulate electronic and steric properties.

Oxidizing AgentProductConditionsYieldSource
mCPBASulfone (-SO₂Me)Dichloromethane, RT77%
H₂O₂Sulfoxide (-SOMe)Acetic acid, 50°C85%

Oxidation enhances biological activity by increasing polarity and hydrogen-bonding capacity. For instance, sulfone derivatives exhibit improved kinase inhibition profiles compared to sulfides .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl or heteroaryl group introductions.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C replaces bromine with aryl groups. For example:

  • Phenyl Coupling : Forms 5-phenyl-6-chloro-2-(methylthio)pyrimidin-4-amine (82% yield ) .

Buchwald-Hartwig Amination

Bromine at position 5 reacts with primary or secondary amines under Pd catalysis to install amino groups. For instance, coupling with morpholine generates 5-morpholino-6-chloro-2-(methylthio)pyrimidin-4-amine (68% yield ) .

Functionalization of the Amino Group

The amino group at position 4 can be acylated or alkylated to modify solubility and bioactivity.

Acylation

  • Acetic Anhydride : Forms 4-acetamido-5-bromo-6-chloro-2-(methylthio)pyrimidine under reflux conditions (89% yield ) .

Alkylation

  • Methyl Iodide : In DMF with K₂CO₃, yields 4-methylamino-5-bromo-6-chloro-2-(methylthio)pyrimidine (75% yield ) .

Reaction Optimization Insights

  • Temperature Sensitivity : Substitution reactions above 140°C lead to decomposition, while temperatures below 110°C show no progress .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) improve yields in Pd-catalyzed couplings compared to nonpolar solvents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine exhibit potential as antimicrobial agents. Studies have shown effectiveness against various bacterial and fungal strains, suggesting mechanisms that may involve interference with DNA synthesis or protein function .

Anticancer Research:
This compound has been investigated for its anticancer properties. It has shown promise in targeting specific cancer cell lines by inducing apoptosis through inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases .

Kinase Inhibition:
Recent studies highlight the compound's role as a scaffold for developing kinase inhibitors. For instance, derivatives have been synthesized that demonstrate significant inhibition against cyclin-dependent kinase 2 (CDK2), a crucial target in cancer therapy .

Agrochemicals

This compound is utilized in the development of pesticides and herbicides. Its structural characteristics allow for modifications that enhance efficacy against specific pests while minimizing environmental impact.

Material Science

In material science, this compound serves as a ligand in coordination chemistry, forming metal complexes that are essential for catalysis and the development of advanced materials with tailored electronic or optical properties.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the in vitro antibacterial activity of various derivatives of this compound against common pathogens. Results indicated significant inhibition rates, particularly against Gram-positive bacteria .
  • Kinase Inhibition Research:
    Another investigation focused on synthesizing derivatives to assess their inhibitory effects on CDK2. The results demonstrated promising IC50 values, suggesting potential for further development as anticancer agents .
  • Agricultural Application Development:
    Research into the use of this compound in formulating herbicides showed improved effectiveness against resistant weed species, indicating its value in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine depends on its specific application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of tyrosine kinases or other enzymes involved in cell proliferation.

Comparison with Similar Compounds

    5-Bromo-2-chloropyrimidine: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    6-Chloro-2-(methylthio)pyrimidin-4-amine:

    2,4-Diamino-6-chloropyrimidine: Contains amino groups instead of the methylthio group, leading to different chemical properties and uses.

Uniqueness:

  • The presence of both bromine and chlorine atoms, along with the methylthio group, makes 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine unique in its reactivity and potential applications. This combination of substituents allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research and industry.

Biological Activity

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H5BrClN3SC_5H_5BrClN_3S, and it features a pyrimidine ring with bromine and chlorine substituents along with a methylthio group. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, while the methylthio group may influence its pharmacokinetic properties.

Research indicates that this compound can modulate enzyme activities, particularly those involved in cellular signaling pathways, leading to diverse biological effects such as:

  • Anticancer Activity : Inhibition of cancer cell proliferation.
  • Antimicrobial Effects : Potential activity against bacterial strains.
  • Kinase Inhibition : Targeting specific kinases involved in cell cycle regulation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant inhibition of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 10 µM to 25 µM depending on the specific conditions and formulations used .
  • Mechanistic Insights : The compound's mechanism involves induction of apoptosis in cancer cells, as evidenced by increased markers of apoptosis and cell cycle arrest in the SubG1 phase .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers investigating novel pyrimidine derivatives, this compound was synthesized and evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to untreated controls, suggesting its potential as an anticancer agent .

Case Study 2: Kinase Inhibition

A recent investigation focused on the compound's role as a kinase inhibitor. It was found to effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. This inhibition was quantified using an enzymatic assay, revealing an IC50 value of approximately 15 nM for CDK2, highlighting its potential therapeutic application in cancer treatment .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameIC50 (µM)Activity Type
5-Bromo-6-chloro-pyrimidine>50Less potent anticancer
6-Chloro-2-methanesulfinylpyrimidin20Moderate kinase inhibitor
5-Bromo-2-methanesulfinylpyrimidin30Antimicrobial

This table illustrates that while related compounds exhibit some biological activities, this compound demonstrates superior potency in certain assays, particularly in inhibiting CDK activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via reductive amination or nucleophilic substitution. For example, stannous chloride in hydrochloric acid is effective for reducing nitro groups in pyrimidine derivatives, yielding 90% purity after recrystallization from acetonitrile . Alternatively, substituting amines under basic conditions (e.g., K₂CO₃ in i-PrOH) may yield intermediates with 51–55% efficiency, monitored by TLC . Optimize solvent polarity and temperature to minimize by-products like dehalogenated species.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography : Resolve planar pyrimidine rings and hydrogen-bonding networks (e.g., N–H···N interactions at 3.09–3.10 Å) to confirm stereochemistry .
  • NMR : Use 1H^1H and 13C^{13}C NMR to distinguish bromo/chloro substituents. For example, 1H^1H peaks near δ 8.25 ppm indicate aromatic protons adjacent to electron-withdrawing groups .
  • HRMS : Validate molecular ions (e.g., [M+H]+^+) with <0.3 ppm error .

Q. How should researchers handle reactive intermediates during synthesis to ensure safety and stability?

  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, such as SnCl₂ reductions .
  • Store intermediates at –20°C in amber vials to prevent degradation.
  • Follow OSHA guidelines for halogenated pyrimidines: wear nitrile gloves and FFP3 masks to avoid inhalation/contact .

Advanced Research Questions

Q. How do substitution patterns (Br vs. Cl) influence reactivity in cross-coupling reactions?

Bromo groups are more reactive than chloro in Suzuki-Miyaura couplings due to lower bond dissociation energy. For example, Br at position 5 participates preferentially in Pd-catalyzed arylations, leaving Cl at position 6 intact . Use DFT calculations to compare activation barriers for Br/Cl substitution in palladium complexes.

Q. How can conflicting crystallographic data on hydrogen-bonding networks be resolved?

Conflicts arise from solvent-dependent packing (e.g., acetonitrile vs. ethyl acetate). To resolve:

  • Perform variable-temperature XRD to assess thermal motion.
  • Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., Cl···N vs. Br···N contacts) .
  • Use neutron diffraction for precise H-atom positioning .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • By-products : Dehalogenation or dimerization due to prolonged heating.
  • Solutions :
    • Use flow chemistry to reduce reaction time and local heating .
    • Add radical scavengers (e.g., BHT) to suppress unwanted side reactions.
    • Optimize stoichiometry of SnCl₂/HCl to prevent over-reduction .

Q. How can computational modeling enhance mechanistic understanding of substitution reactions?

  • Employ Gaussian-09 with M06-2X/6-311+G(d,p) to model transition states.
  • Simulate charge distribution via NBO analysis: Cl substituents increase electrophilicity at position 4, directing nucleophilic attack .
  • Validate with kinetic isotope effects (KIEs) using deuterated analogs .

Q. What analytical challenges arise in distinguishing regioisomers, and how are they addressed?

  • Challenge : Similar NMR shifts for Br/Cl substituents in adjacent positions.
  • Solutions :
    • Use 15N^{15}N-labeling to resolve J-coupling patterns.
    • Apply 2D NOESY to detect spatial proximity of substituents .
    • Compare experimental IR spectra with DFT-predicted vibrational modes .

Q. How do hydrogen-bonding interactions in the solid state affect solubility and bioavailability?

  • Crystal packing : Chains linked by N–H···N bonds reduce solubility in apolar solvents.
  • Mitigation : Co-crystallize with succinic acid to disrupt H-bond networks, enhancing aqueous solubility by 3-fold .

Q. What methodologies ensure reproducibility in multi-step syntheses involving this compound?

  • Critical parameters :
    • Control water content (<50 ppm) in solvents via molecular sieves.
    • Standardize quenching protocols (e.g., ice-cold NaOH for SnCl₂ reactions) .
    • Use in situ FTIR to monitor reaction progress and intermediate stability .
  • Documentation : Adopt FAIR data principles—publish raw XRD/NMR files in repositories like Zenodo .

Properties

IUPAC Name

5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEBWZSZLZXUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494739
Record name 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63931-22-6
Record name 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold stirring solution of 10 g (52.2 mmol) 6-chloro-2-(methylsulfinyl)pyrimidine-4-amine in 450 ml of DCM, 10 g (56.2 mmol) of N-bromosuccinimide were added, and stirring was continued for 1 hour at room temperature to provide 5-bromo-6-chloro-2-(methylthio)pyrimidine-4-amine, which was used without further purification in the next step (see intermediate 3). The end of the reaction is followed by thin layer chromatography.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

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